molecular formula C20H13F4N3O2S2 B2973328 4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 919736-05-3

4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2973328
M. Wt: 467.46
InChI Key: XGCULPFUZDSPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Metabolism and Disposition

  • Disposition and Metabolism of SB-649868 : This study highlights the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. The principal route of metabolism was via oxidation of the benzofuran ring, with M25 being the principal metabolite excreted, representing at least 12% of the administered dose across urine and feces. The study provides insights into the elimination of drug-related material, occurring principally via feces (79%), with a mean apparent half-life of plasma radioactivity notably longer than that of unchanged SB-649868, suggesting the presence of more slowly cleared metabolites (Renzulli et al., 2011).

Pharmacokinetics and Pharmacodynamics

  • Phase 1 Evaluation of 11C-CS1P1 : This study evaluated 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, for its safety, dosimetry, and characteristics in humans. The results support the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, with dosimetry permitting repeated measures in the same participants. Brain uptake correlated well with known target topography, indicating its potential for studying diseases like multiple sclerosis (Brier et al., 2022).

Environmental and Health Impact

  • Perfluorinated Organic Acids in Humans : Research has focused on the presence and impact of perfluorinated chemicals in humans. Studies report on the detection of perfluorooctanesulfonate and other fluorochemicals in human serum, emphasizing the widespread exposure and potential health implications of these substances. The findings suggest the need for monitoring human exposure to perfluorinated chemicals and assessing their toxicity (Kuklenyik et al., 2004).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their exact structure and usage. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions in the research and application of such compounds could involve the design of new TPy fluorophores5 and the development of more efficient photocatalysts3.


Please note that this information is quite general and may not apply directly to “4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide”. For more specific information, further research would be needed.


properties

IUPAC Name

4-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O2S2/c1-11-9-12(18-26-17-3-2-8-25-19(17)30-18)4-7-16(11)27-31(28,29)13-5-6-15(21)14(10-13)20(22,23)24/h2-10,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCULPFUZDSPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

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